Cas no 930685-24-8 (2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate)

2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Z18369891
- 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate
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- インチ: 1S/C17H13ClN2O3/c1-10-16(12-4-2-3-5-13(12)20-10)14(21)9-23-17(22)11-6-7-15(18)19-8-11/h2-8,20H,9H2,1H3
- InChIKey: YFNUHGRQRIWXSV-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)C(=O)OCC(C1=C(C)NC2C=CC=CC1=2)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 459
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 72
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26597904-0.05g |
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate |
930685-24-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate 関連文献
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2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 6-chloropyridine-3-carboxylateに関する追加情報
Introduction to 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate (CAS No. 930685-24-8)
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate (CAS No. 930685-24-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as an indole derivative, exhibits a unique structure that combines the properties of indole and pyridine moieties, making it a promising candidate for various therapeutic applications.
The chemical structure of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate consists of a 2-methylindole moiety linked to a 6-chloropyridine carboxylate through an ester bond. The presence of the chloro substituent on the pyridine ring and the methyl group on the indole ring imparts specific pharmacological properties to this compound, including enhanced solubility and bioavailability.
Recent studies have explored the potential of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate in various biological contexts. One notable area of research is its anti-inflammatory activity. In vitro assays have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate has also shown promise in neuroprotective applications. Research conducted on animal models has indicated that this compound can reduce oxidative stress and protect neurons from damage caused by neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. The mechanism behind this neuroprotective effect is thought to involve the modulation of intracellular signaling pathways and the reduction of reactive oxygen species (ROS) levels.
In addition to its therapeutic potential, the synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate has been optimized to improve yield and purity. Various synthetic routes have been explored, including microwave-assisted synthesis and catalytic methods, which have significantly reduced reaction times and enhanced product quality. These advancements in synthetic chemistry have made it more feasible to produce this compound on a larger scale for further preclinical and clinical studies.
The pharmacokinetic profile of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate has also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are crucial factors for its potential use as an oral medication.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.
In conclusion, 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate (CAS No. 930685-24-8) represents a promising compound with diverse therapeutic applications. Its unique chemical structure, combined with its favorable pharmacological properties, makes it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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